molecular formula C15H18ClNO3 B2484695 (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1329328-93-9

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2484695
CAS No.: 1329328-93-9
M. Wt: 295.76
InChI Key: GBKUVQIPRXJWGN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound with a unique structural framework that has garnered interest in various fields of scientific research. Its distinctive spirocyclic structure, which includes a 2-chlorophenyl group and a 1,5-dioxa-9-azaspiro[5.5]undecane moiety, makes it an intriguing candidate for developing new pharmaceuticals and exploring novel reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction is often carried out under acidic conditions with appropriate aldehydes and diols.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus . Molecular dynamics simulations have shown that this compound binds favorably to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and have been studied for their antituberculosis activity.

    3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives: These compounds have shown inhibitory activity against dengue virus type 2.

Uniqueness

What sets (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone apart is its specific combination of the 2-chlorophenyl group with the spirocyclic core, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUVQIPRXJWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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